3-(p-Fluorobenzoyloxy)tropane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(p-Fluorobenzoyloxy)tropane (fluorotropacocaine) and its isomers involves complex chemical reactions that yield these compounds with specific characteristics. Kavanagh et al. (2012) synthesized and characterized both 3β-(4-Fluorobenzoyloxy)tropane and its 3α isomer, using gas chromatography and electron-impact (EI) mass spectra for separation and identification. This synthesis was crucial for developing reference standards due to the compound's cocaine-like properties and lack of available standards (Kavanagh et al., 2012).

Molecular Structure Analysis

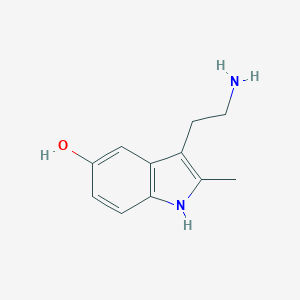

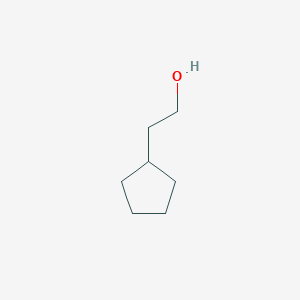

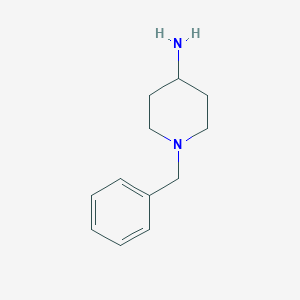

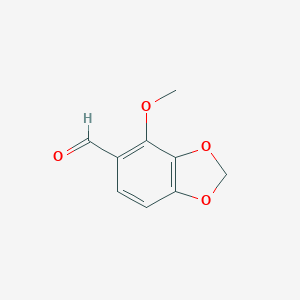

The molecular structure of 3-(p-Fluorobenzoyloxy)tropane is characterized by the presence of a fluorine atom, which influences its chemical behavior and interaction with biological targets. The ¹⁹F NMR spectroscopy technique has been found useful for distinguishing between the 3β-FBT and its 3α isomer, demonstrating the importance of fluorine in the molecular structure (Kavanagh et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 3-(p-Fluorobenzoyloxy)tropane is influenced by the fluorine atom, which can affect the electron distribution within the molecule, thereby impacting its chemical reactions. While specific reactions of this compound were not detailed in the available literature, the synthesis process itself involves critical steps that showcase its chemical properties, such as the ability to form stable isomers and the role of fluorine in influencing reaction outcomes.

Physical Properties Analysis

The physical properties of 3-(p-Fluorobenzoyloxy)tropane, such as solubility, melting point, and boiling point, are not explicitly detailed in the literature reviewed. However, these properties are generally influenced by the molecular structure, particularly the presence of the fluorobenzoyloxy group, which could impact the compound's volatility, solubility in various solvents, and phase transition temperatures.

Chemical Properties Analysis

3-(p-Fluorobenzoyloxy)tropane exhibits chemical properties that are distinct due to the incorporation of fluorine into its molecular structure. The fluorine atom's electronegativity affects the compound's acidity, reactivity, and interaction with biological molecules. The synthesis and characterization studies highlight its structural similarity to cocaine but with altered chemical behavior due to the fluorine substitution, which can influence its binding affinity and activity at biological targets (Kavanagh et al., 2012).

Wissenschaftliche Forschungsanwendungen

Neuropharmacology and Potential Treatment for Neurodegenerative Diseases : N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues show promise as selective dopamine uptake inhibitors. These compounds have potential applications in treating Parkinson's disease and Alzheimer's disease (Agoston et al., 1997).

Substance Abuse and Cocaine Addiction : 7-fluorotropanes synthesized as probes for the dopamine transporter can reduce the rewarding effects of cocaine, indicating potential applications in addressing substance abuse (Prakash et al., 2000).

Cancer Research : Tropane esters from Erythroxylum rotundifolium stems have been found to reverse multidrug resistance in oral epidermoid carcinoma cells, potentially by interacting with P-glycoprotein. This suggests their use in overcoming drug resistance in cancer therapy (Chávez et al., 2002).

Binding Characteristics for Cocaine Receptors : N-substituted 3-(4-fluorophenyl)tropane derivatives exhibit high affinity for cocaine receptors. Several of these compounds demonstrate binding characteristics comparable to cocaine, which is significant for understanding the molecular basis of cocaine addiction (Milius et al., 1991).

Synthesis and Structural Analysis : Novel methods for the synthesis and isolation of various tropane alkaloids have been developed. These methods facilitate the exploration of these compounds in various pharmacological applications. For instance, a study successfully isolated a novel tropane alkaloid, 6,7-dibenzoyloxytropan-3-ol, from Erythroxylum subsessile leaves (Cruz et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFSLSXLYAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023632 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-Fluorobenzoyloxy)tropane | |

CAS RN |

498558-69-3 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)

![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)